molecular formula C49H71N3O13 B15342563 Rifamycin B butyldipropylhydrazide CAS No. 38123-26-1

Rifamycin B butyldipropylhydrazide

Cat. No.: B15342563
CAS No.: 38123-26-1
M. Wt: 910.1 g/mol
InChI Key: OADCYAGMGNVEAE-RHWMBJLFSA-N
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Description

Rifamycin B butyldipropylhydrazide is a chemical derivative of Rifamycin B, the prime member of the rifamycin family of antibiotics . Like other rifamycins, its primary research value lies in its potential to inhibit bacterial DNA-dependent RNA polymerase , thereby suppressing RNA synthesis and providing a tool for studying bacterial transcription processes. This mechanism involves the strong binding of the compound to the beta-subunit of the prokaryotic RNA polymerase, which can block the elongation of RNA chains through steric clashes . The butyldipropylhydrazide moiety is a structural modification typical in the development of rifamycin derivatives, which are often explored to alter physicochemical properties, potency, or bioavailability compared to the parent structure . Patents and scientific literature describe various hydrazone and hydrazide derivatives of rifamycins, highlighting the ongoing research interest in this class of molecules for their antibacterial and potential other biological activities . This product is intended for research applications in microbiology and medicinal chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

38123-26-1

Molecular Formula

C49H71N3O13

Molecular Weight

910.1 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-[2-[butyl-(dipropylamino)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C49H71N3O13/c1-13-16-23-52(51(21-14-2)22-15-3)37(54)26-62-36-25-34-44(58)39-38(36)40-46(32(9)43(39)57)65-49(11,47(40)59)63-24-20-35(61-12)29(6)45(64-33(10)53)31(8)42(56)30(7)41(55)27(4)18-17-19-28(5)48(60)50-34/h17-20,24-25,27,29-31,35,41-42,45,55-58H,13-16,21-23,26H2,1-12H3,(H,50,60)/b18-17+,24-20+,28-19-/t27-,29+,30+,31+,35-,41-,42+,45+,49-/m0/s1

InChI Key

OADCYAGMGNVEAE-RHWMBJLFSA-N

Isomeric SMILES

CCCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C\[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(CCC)CCC

Canonical SMILES

CCCCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(CCC)CCC

Origin of Product

United States

Biological Activity

Rifamycin B butyldipropylhydrazide is a derivative of the rifamycin class of antibiotics, known for its significant antibacterial properties, particularly against mycobacterial infections. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of this compound

This compound is synthesized from rifamycin B, a natural antibiotic produced by Amycolatopsis mediterranei. The compound exhibits enhanced antibacterial activity through modifications that improve its pharmacokinetic properties. Its primary mechanism involves the inhibition of bacterial RNA synthesis by binding to the β-subunit of RNA polymerase, which effectively blocks mRNA transcription and leads to bacterial cell death .

The biological activity of rifamycin derivatives, including butyldipropylhydrazide, primarily revolves around their interaction with bacterial RNA polymerase. The binding affinity and specificity for the enzyme are crucial for their efficacy:

  • Inhibition of RNA Synthesis : Rifamycin compounds inhibit RNA synthesis by preventing the elongation of the RNA chain during transcription. This mechanism is particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis .
  • Target Specificity : The structural modifications in butyldipropylhydrazide enhance its binding affinity compared to rifamycin B, potentially leading to improved therapeutic outcomes against resistant strains .

Biological Activity Data

The following table summarizes key biological activities and properties of this compound:

Property Value
CAS Number 38123-26-1
Molecular Formula C22H32N6O4
Molecular Weight 432.53 g/mol
Antibacterial Spectrum Effective against Mycobacterium tuberculosis, Staphylococcus aureus, and other Gram-positive bacteria
Mechanism of Action Inhibition of RNA synthesis via RNA polymerase binding

Case Studies and Research Findings

  • Efficacy Against Drug-Resistant Strains :
    • A study demonstrated that rifamycin derivatives, including butyldipropylhydrazide, exhibited increased activity against multidrug-resistant strains of Mycobacterium tuberculosis. The modifications allowed for better penetration into bacterial cells and enhanced binding to RNA polymerase .
  • Comparative Analysis with Other Rifamycins :
    • Research comparing various rifamycin derivatives highlighted that butyldipropylhydrazide showed superior antibacterial activity in vitro compared to traditional rifampicin. This was attributed to its improved lipophilicity and bioavailability, which facilitated better absorption and distribution within the body .
  • Toxicological Profile :
    • Preliminary toxicological assessments indicated that while rifamycin derivatives generally exhibit low toxicity profiles, further studies are required to fully understand the safety and side effects associated with long-term use of butyldipropylhydrazide .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Rifamycin Derivatives

Table 1: Key Structural and Functional Differences

Compound Structural Modification Primary Use Resistance Susceptibility
Rifamycin B Native polyketide backbone Antibiotic precursor High (degraded by Rox proteins)
Rifampicin Addition of piperazine-amide side chain Tuberculosis treatment Moderate (partial Rox degradation)
16-Demethylrifamycin W Demethylation at C16 Biosynthetic intermediate Low (Rox substrate preference)
Rifamycin B butyldipropylhydrazide* Butyldipropylhydrazide side chain Hypothesized: Enhanced stability To be determined
Rif 32/34/35 Unspecified side-chain modifications DNA polymerase inhibition studies Non-inhibitory at high concentrations
  • Rifampicin vs. Rifamycin B: Rifampicin’s piperazine-amide group enhances membrane permeability but retains susceptibility to degradation by Rox monooxygenases in rifamycin-producing strains, a self-resistance mechanism .
  • 16-Demethylrifamycin W : This intermediate shows distinct substrate preferences for Rox enzymes, suggesting structural modifications alter resistance dynamics .

Antimicrobial Activity and Resistance Mechanisms

  • Rox Protein Degradation: Rifamycin SV and rifampicin are degraded by Rox proteins, limiting their efficacy. However, 16-demethylrifamycin W exhibits lower susceptibility, highlighting how minor structural changes (e.g., demethylation) evade enzymatic resistance .
  • Resistance Mitigation : Derivatives like this compound may circumvent resistance by altering side chains to hinder Rox binding, though this requires empirical validation.

Table 2: Production Efficiency Across Systems

Compound Shake Flask Yield (g/L) Fermentor Yield (g/L) Notes
Rifamycin B 11.76 9.77 Decreases due to Rifamycin W accumulation
Rifamycin W Not detected Produced Competes with Rifamycin B in fermentors
  • Regulatory Factors : GlnR transcriptionally activates rifamycin biosynthetic genes (rifZ, rifK), enhancing precursor availability (e.g., AHBA) and enzyme production. This regulatory cascade may differentially impact derivative yields .

Enzyme Inhibition Profiles

  • Target Specificity : Structural modifications in this compound could refine specificity, reducing off-target effects observed in earlier derivatives.

Q & A

Q. What minimal reporting standards are critical for studies on this compound to ensure reproducibility?

  • Methodological Answer : Adopt the MIAME (Minimum Information About a Microarray Experiment) and ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Disclose batch-specific purity data, solvent systems for stock solutions, and exact growth conditions for bacterial strains (e.g., Mueller-Hinton broth vs. RPMI-1640 for intracellular pathogens) .

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